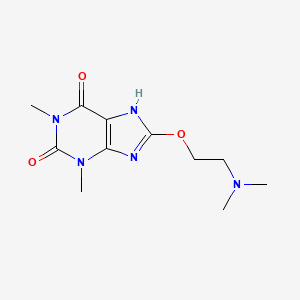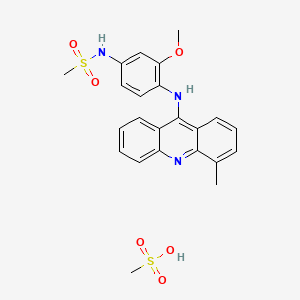
2-Nitrosobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrosobenzamide is an organic compound with the molecular formula C7H6N2O2 It is a derivative of benzamide where a nitroso group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrosobenzamide can be synthesized through several methods. One common approach involves the nitration of benzamide followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group to the benzamide. This is followed by a reduction step using reagents such as iron and hydrochloric acid to convert the nitro group to a nitroso group .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitrobenzamide.
Reduction: It can be reduced to form 2-aminobenzamide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Conditions typically involve the use of Lewis acids or bases depending on the specific substitution reaction.
Major Products Formed:
Oxidation: 2-Nitrobenzamide
Reduction: 2-Aminobenzamide
Substitution: Various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Nitrosobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Nitrosobenzamide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor of certain enzymes by binding to their active sites. The nitroso group can also participate in redox reactions, affecting cellular processes. The pathways involved often include oxidative stress and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Nitrobenzamide
- 2-Aminobenzamide
- 3-Nitrosobenzamide
- 4-Hydroxy-3-nitrosobenzamide
Comparison: 2-Nitrosobenzamide is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly useful in redox chemistry and as a potential therapeutic agent. Its ability to undergo specific reactions and interact with biological molecules sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
89795-55-1 |
|---|---|
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2-nitrosobenzamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H,(H2,8,10) |
InChI-Schlüssel |
WFFLPVBJUXVNNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)


